Bis(2-phenoxyethyl) peroxydicarbonate

Descripción general

Descripción

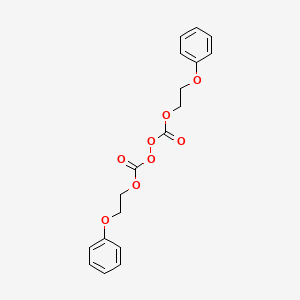

Bis(2-phenoxyethyl) peroxydicarbonate: is an organic peroxide compound with the molecular formula C18H18O8 . It is known for its role as an initiator in polymerization reactions, particularly in the production of polyvinyl chloride (PVC) and other polymers. The compound is characterized by its ability to decompose and generate free radicals, which are essential for initiating polymerization processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-phenoxyethyl) peroxydicarbonate typically involves the reaction of 2-phenoxyethanol with phosgene to form 2-phenoxyethyl chloroformate . This intermediate is then reacted with sodium peroxide to yield the final product . The reaction conditions often require controlled temperatures and inert atmospheres to prevent premature decomposition of the peroxide.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Safety measures are crucial due to the compound’s reactive nature and potential hazards associated with peroxides .

Análisis De Reacciones Químicas

Types of Reactions: Bis(2-phenoxyethyl) peroxydicarbonate primarily undergoes decomposition reactions to generate free radicals. These radicals can then participate in various polymerization and oxidation reactions .

Common Reagents and Conditions:

Decomposition: The compound decomposes under heat or in the presence of catalysts to produce free radicals.

Polymerization: It is used as an initiator in the polymerization of vinyl monomers, such as vinyl chloride, under controlled temperatures and pressures.

Major Products Formed: The primary products of its decomposition are free radicals, which then initiate the formation of polymers like polyvinyl chloride (PVC) .

Aplicaciones Científicas De Investigación

Polymer Chemistry

Radical Initiator in Polymerization

BPEC is primarily utilized as a radical initiator in the polymerization of vinyl monomers, such as vinyl chloride. Its ability to decompose and generate free radicals makes it essential for initiating radical polymerization processes. The decomposition typically occurs upon heating or in the presence of catalysts, leading to the formation of polymer chains through radical chain reactions.

Table 1: Applications in Polymer Chemistry

| Application | Description |

|---|---|

| PVC Production | Initiates polymerization of vinyl chloride to produce polyvinyl chloride (PVC). |

| Copolymerization | Facilitates the copolymerization of various monomers, enhancing material properties. |

| Crosslinking | Used in crosslinking unsaturated polyester resins and elastomers for improved durability. |

Industrial Applications

Production of Construction Materials

BPEC plays a crucial role in the production of construction materials, particularly those requiring high thermal stability and mechanical strength. The polymers produced using BPEC are utilized in pipes, fittings, and other structural components.

Elastomer Curing

In elastomer technology, BPEC is employed as a curing agent for rubber compounds. It helps achieve tack-free surfaces during the curing process, which is vital for applications where surface finish is critical.

Analytical Chemistry

Separation Techniques

BPEC can be analyzed using reverse phase high-performance liquid chromatography (HPLC). A typical method involves a mobile phase composed of acetonitrile and water, with phosphoric acid as an additive for improved separation efficiency. This method is scalable for preparative separation and suitable for pharmacokinetic studies.

Table 2: HPLC Analysis Conditions

| Parameter | Condition |

|---|---|

| Mobile Phase | Acetonitrile + Water + Phosphoric Acid |

| Column Type | Newcrom R1 HPLC Column |

| Particle Size | 3 µm for fast UPLC applications |

Case Studies and Research Findings

Research has demonstrated the effectiveness of BPEC in various applications:

- Polymerization Studies : A study highlighted its role as an initiator for radical polymerization, showing improved reaction kinetics compared to traditional initiators.

- Elastomer Curing : Investigations into the curing behavior of elastomers indicated that BPEC significantly reduces surface tack while maintaining desirable mechanical properties.

- Biomedical Device Fabrication : Research into drug delivery systems revealed that polymers initiated by BPEC exhibit favorable biocompatibility and controlled release profiles.

Mecanismo De Acción

The mechanism of action of bis(2-phenoxyethyl) peroxydicarbonate involves its decomposition to generate free radicals. These radicals then initiate polymerization by reacting with monomers to form polymer chains. The molecular targets are typically vinyl monomers, and the pathways involve radical chain reactions that propagate until termination .

Comparación Con Compuestos Similares

- Bis(2-ethylhexyl) peroxydicarbonate

- Di-tert-butyl peroxydicarbonate

- Dibenzoyl peroxide

Comparison: Bis(2-phenoxyethyl) peroxydicarbonate is unique due to its specific structure, which provides distinct reactivity and decomposition characteristics. Compared to bis(2-ethylhexyl) peroxydicarbonate, it offers different solubility and thermal stability properties, making it suitable for specific polymerization processes .

Actividad Biológica

Bis(2-phenoxyethyl) peroxydicarbonate is an organic compound belonging to the class of peroxydicarbonates. It is primarily recognized for its applications in polymer chemistry, particularly as a crosslinking agent in the production of elastomers and thermosetting resins. This compound has garnered attention due to its potential biological activities, including toxicity and effects on cellular systems.

- Chemical Formula : CHO

- Molecular Weight : 306.31 g/mol

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents, insoluble in water

Toxicological Profile

Research indicates that this compound exhibits significant toxicity, particularly through inhalation and dermal exposure. Key findings include:

- Inhalation Toxicity : Studies have shown that exposure to high concentrations can lead to respiratory distress and lethargy in animal models. For instance, a study reported that rats exposed to 100 ppm over multiple sessions exhibited no toxic signs, while higher concentrations led to observable health issues such as lung congestion and changes in blood parameters .

- Dermal Exposure : The compound has been classified under hazardous materials due to its potential skin irritant properties. Prolonged contact can cause dermatitis and other skin reactions .

Cellular Impact

Research has demonstrated that this compound can induce oxidative stress in cellular systems:

- Oxidative Stress Induction : In vitro studies have shown that the compound can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in various cell lines. This oxidative stress is a critical factor in its biological activity and potential toxicity .

Endocrine Disruption

Emerging studies suggest that this compound may exhibit endocrine-disrupting properties, which could interfere with hormone function:

- Endocrine Disruption Assays : In bioassays designed to evaluate endocrine activity, the compound showed interactions with estrogen receptors, indicating potential estrogenic activity. This property raises concerns about its effects on reproductive health and development .

Case Study 1: Inhalation Toxicity in Rats

A detailed study involved exposing rats to varying concentrations of this compound over extended periods. The results indicated:

| Concentration (ppm) | Exposure Duration | Observed Effects |

|---|---|---|

| 100 | 15 x 6-hour | No toxic signs |

| 250 | 4 x 6-hour | Initial hematuria and lethargy |

| 1000 | 1 x 5-hour | Severe respiratory distress |

Autopsy results confirmed lung congestion at higher concentrations, highlighting the compound's acute toxicity profile .

Case Study 2: Oxidative Stress in Cell Lines

In vitro studies conducted on human liver cell lines showed that treatment with this compound resulted in:

| Treatment Duration (hours) | ROS Levels (Relative Units) | Cell Viability (%) |

|---|---|---|

| 24 | 1.5 | 70 |

| 48 | 2.3 | 50 |

| 72 | 4.0 | 30 |

These findings suggest a dose-dependent increase in oxidative stress correlating with decreased cell viability, emphasizing the compound's cytotoxic effects .

Propiedades

IUPAC Name |

2-phenoxyethoxycarbonyloxy 2-phenoxyethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O8/c19-17(23-13-11-21-15-7-3-1-4-8-15)25-26-18(20)24-14-12-22-16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOIBQNMVPBEEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC(=O)OOC(=O)OCCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194695 | |

| Record name | Bis(2-phenoxyethyl) peroxydicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41935-39-1 | |

| Record name | Peroxydicarbonic acid, C,C′-bis(2-phenoxyethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41935-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-phenoxyethyl) peroxydicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041935391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-phenoxyethyl) peroxydicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-phenoxyethyl) peroxydicarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.